eoxin E4
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Overview
Description
Preparation Methods
Eoxin E4 is synthesized through a series of enzymatic reactions starting from arachidonic acid. The process involves the following steps :
- 15(S)-HpETE is then converted to eoxin A4 (EXA4) by the action of LTC4 synthase.
- EXA4 is further metabolized to eoxin C4 (EXC4) by an unidentified gamma-glutamyltransferase.
- EXC4 is converted to eoxin D4 (EXD4) by an unidentified dipeptidase.
- Finally, EXD4 is converted to This compound (EXE4).
Arachidonic acid: is metabolized by the 15-lipoxygenase enzyme to form (15(S)-HpETE).
Chemical Reactions Analysis
Eoxin E4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Eoxin E4 has several scientific research applications, including:
Chemistry: this compound is studied for its role in the biosynthesis of eicosanoids and its chemical properties.
Biology: Research focuses on the role of this compound in regulating inflammatory responses and its involvement in allergic reactions.
Mechanism of Action
Eoxin E4 exerts its effects by interacting with specific molecular targets and pathways. The primary pathway involves the metabolism of arachidonic acid by the 15-lipoxygenase enzyme to form 15(S)-HpETE, which is then converted to this compound through a series of enzymatic reactions . This compound is proposed to regulate allergic responses and the development of certain cancers by modulating inflammatory pathways .
Comparison with Similar Compounds
Eoxin E4 is similar to other eoxins, such as eoxin A4, eoxin C4, and eoxin D4. These compounds share a common biosynthetic pathway and are produced through the metabolism of arachidonic acid by the 15-lipoxygenase enzyme . this compound is unique in its specific structure and the particular role it plays in regulating inflammatory responses and cancer development .
Similar compounds include:
Eoxin A4: (EXA4)
Eoxin C4: (EXC4)
Eoxin D4: (EXD4)
Leukotriene E4: (LTE4)
These compounds are part of the broader family of eicosanoids, which are signaling molecules involved in various physiological and pathological processes .
Properties
IUPAC Name |
14-(2-amino-2-carboxyethyl)sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJNENVYAVKECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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